molecular formula C30H46O4 B1671342 Enoxolone CAS No. 471-53-4

Enoxolone

Cat. No. B1671342
CAS RN: 471-53-4
M. Wt: 470.7 g/mol
InChI Key: MPDGHEJMBKOTSU-YKLVYJNSSA-N
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Description

Enoxolone, also known as glycyrrhetinic acid or glycyrrhetic acid, is a pentacyclic triterpenoid derivative of the beta-amyrin type . It is obtained from the hydrolysis of glycyrrhizic acid, which was obtained from the herb liquorice . Enoxolone has a sweet taste and is used in flavoring to mask the bitter taste of drugs like aloe and quinine . It may have some anti-inflammatory activities .


Synthesis Analysis

Enoxolone is a pentacyclic triterpenoid obtained from the herb liquorice . It is postulated that enoxolone may produce chondroprotective activity by exerting anti-inflammatory, anti-catabolic, and oxidative stress-decreasing effects .


Molecular Structure Analysis

The molecular structure of Enoxolone can be found in various databases such as DrugBank . The molecular formula of Enoxolone is C30H46O4 .


Chemical Reactions Analysis

The chemical reactions involving Enoxolone are not explicitly mentioned in the sources .


Physical And Chemical Properties Analysis

Enoxolone is a bioactive compound in licorice that exhibits potential anti-ulcer, anti-inflammatory, and anti-microbial activities .

Scientific Research Applications

Anti-inflammatory Mechanism

Enoxolone (18-β-glycyrrhetinic acid), primarily known for its topical anti-inflammatory properties, functions distinctly from glucocorticoid-like drugs. In a study exploring its mechanism of action, it was demonstrated that enoxolone's anti-inflammatory effects are not related to glucocorticoid receptor interaction (Bonne, 1996).

Antibacterial Effects

A key component of traditional plants like Licorice, enoxolone has shown antiviral and antifungal properties. A study focusing on periodontopathogenic and capnophilic bacteria from periodontitis patients found that enoxolone effectively inhibits these bacteria, as evidenced by its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values (Sohrabi, Kadkhoda, & Khalili, 2003).

Application in Osteoarthritis

Enoxolone has shown potential in treating osteoarthritis (OA) by modulating the ERK1/2 signaling pathway. It suppresses apoptosis in chondrocytes and progression of OA, indicating its role in chondroprotective activity through anti-inflammatory, anti-catabolic, and oxidative stress-reducing effects (Hong, 2020).

Dental Applications

In dental care, a study evaluating the impact of glycyrrhetinic acid (enoxolone) toothpaste on chronic periodontitis showed promising results. It suggested that enoxolone toothpaste, in combination with scaling and root planing, could lead to greater improvements in periodontal health parameters and significant reductions in salivary biomarkers compared to regular toothpaste (Kaczyński, Miskiewicz, Górski, Radkowski, Strzemecki, Kryczka, & Górska, 2018).

Inhibition of Clostridioides difficile

Enoxolone has been identified as an inhibitor of toxins TcdA and TcdB biosynthesis, key virulence factors of Clostridioides difficile. It disrupts metabolic and toxin production networks, offering a potential therapeutic approach for Clostridioides difficile infection (Marreddy, Picker, Phelps, Powell, Cherian, Bowling, Stephan, Lee, & Hurdle, 2022).

properties

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22-,23+,26+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDGHEJMBKOTSU-YKLVYJNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020669
Record name Glycyrrhetinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enoxolone

CAS RN

471-53-4
Record name Glycyrrhetinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enoxolone [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enoxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13089
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, (3.beta.,20.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycyrrhetinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Enoxolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENOXOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P540XA09DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
735
Citations
MH Salari, N Sohrabi, Z Kadkhoda… - Iranian Biomedical …, 2003 - ibj.pasteur.ac.ir
… Enoxolone is a major component of a traditional plant called … antibacterial effects of enoxolone against isolated periodontopathogenic … Antibacterial activities of enoxolone against those …
Number of citations: 17 ibj.pasteur.ac.ir
G Hong - Archives of Medical Science, 2020 - archivesofmedicalscience.com
… Based on earlier findings, we postulated that enoxolone may … We also observed that enoxolone elevated the levels of p-… Conclusions: Our findings demonstrate that enoxolone could …
Number of citations: 3 www.archivesofmedicalscience.com
TJ Coleman, DV Parke - Journal of Pharmacy and …, 1963 - academic.oup.com
A method for the determination of β-glycyrrhetic acid (enoxolone) and its readily-hydrolysable esters in biological materials is described. The material containing the glycyrrhetic acid or …
Number of citations: 16 academic.oup.com
C Bonne - Pharmacy and Pharmacology Communications, 1996 - Wiley Online Library
… In the present study, the activity of enoxolone against TPAinduced mouse ear inflammation … clear that the mechanism of action of enoxolone is entirely distinct from that of glucocorticoids…
Number of citations: 0 onlinelibrary.wiley.com
JB Dekanski, S Gottfried… - Journal of Pharmacy and …, 1979 - academic.oup.com
… The resultant enoxolone was crystallized from aqueous … wt 296.39) and enoxolone were dissolved in a vehicle of 8 parts … in mice was not effected by enoxolone given to immature albino …
Number of citations: 5 academic.oup.com
RKR Marreddy, J Picker, GA Phelps, R Powell… - bioRxiv, 2022 - biorxiv.org
… Enoxolone also impacted phosphate metabolism by reducing the amounts of cellular … the presence of enoxolone. Taken together, studies with enoxolone revealed metabolic pathways …
Number of citations: 2 www.biorxiv.org
J BARANAUSKAITE-ORTASÖZ… - Journal of Research in …, 2022 - search.ebscohost.com
Enoxolone is a pentacyclic triterpenoid observed from Glycyrrhiza glabra and it has an antibacterial, antiviral and antifungal effects. However, enoxolone (ENX) has low oral …
Number of citations: 0 search.ebscohost.com
S Boisnic, B Slama, MC Branchet-Gumila… - … de Stomatologie et …, 2010 - europepmc.org
… Our aim was to assess the modalities of use and the anti-inflammatory activity of enoxolone included in toothpaste and in a mouthwash solution. … The enoxolone solution …
Number of citations: 5 europepmc.org
C Orlandi - Reactions, 2015 - search.proquest.com
The cream contained enoxolone [18-β-glycyrrhetinic acid] 0.5%(with 1% of its 1% phytosome) and furalglucitol 0.7%. The women had used the cream for 4 months to about 4 years, …
Number of citations: 0 search.proquest.com
S Tanaka, T Otsuki, Y Matsumoto… - Contact Dermatitis …, 2001 - Wiley Online Library
Discussion Enoxolone (18-glycyrrhetinic acid), derived from glycyrrhizinic acid (1), is a widely used topical anti-inflammatory (2). There have been only 2 reports of sensitization to it (3, 4…
Number of citations: 17 onlinelibrary.wiley.com

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